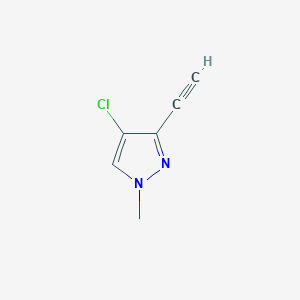
4-Chloro-3-ethynyl-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-Chloro-3-ethynyl-1-methylpyrazole are not available, pyrazole compounds can be synthesized from both a preformed pyrazole or pyridine . The use of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as starting material can afford the 3-methyl and 3-unsubstituted 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines .Scientific Research Applications
Inhibition of Alcohol Dehydrogenase
4-Methylpyrazole, a related compound, has been studied for its role as an inhibitor of alcohol dehydrogenase, showcasing potential for treating intoxications caused by methanol and ethylene glycol. This property is leveraged in clinical situations to prevent the metabolism of toxic alcohols into harmful metabolites, thereby mitigating the risk of poisoning (Baud et al., 1986; Barceloux et al., 1999).
Corrosion Inhibition
Research into pyrazole derivatives, including structures akin to 4-Chloro-3-ethynyl-1-methylpyrazole, has shown significant potential in corrosion inhibition. These compounds have been investigated for their efficiency in protecting mild steel against corrosion in acidic environments. Such applications are crucial in industrial processes where material durability is of concern (Yadav et al., 2016).
Chemical Synthesis and Reactions
The synthesis and chemical reactions of pyrazole derivatives, including the exploration of nucleophilic displacement reactions, have been a subject of study. These chemical investigations provide a foundation for developing new compounds with potential applications in medicinal chemistry and material science (Kobe et al., 1974).
Role in Alcohol Research
4-Methylpyrazole's inhibition of alcohol dehydrogenase has also made it a valuable tool in alcohol research, aiding in the study of alcohol metabolism and its physiological effects. This compound's low toxicity and ability to modulate alcohol metabolism present an avenue for experimental studies that could lead to therapeutic applications against alcohol-related conditions (Blomstrand et al., 1979).
Metabolic and Toxicity Studies
The metabolic pathways and potential toxicity effects of pyrazole compounds, including 4-Methylpyrazole, have been examined to assess their safety and efficacy in therapeutic contexts. Such studies are integral to understanding the pharmacokinetics and pharmacodynamics of these compounds, ensuring their safe application in clinical and industrial settings (Feierman & Cederbaum, 1985).
Safety and Hazards
Future Directions
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-Chloro-3-ethynyl-1-methylpyrazole, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests potential future directions in the synthesis, functionalization, and applications of pyrazole-type compounds .
properties
IUPAC Name |
4-chloro-3-ethynyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPJTSJNVFAGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethynyl-1-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[4-[(Z)-3-phenylprop-2-enoyl]oxyphenyl]sulfanylphenyl] (Z)-3-phenylprop-2-enoate](/img/structure/B2576383.png)
![2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2576384.png)

![5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2576388.png)


![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2576392.png)

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)

![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)
